2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group, a hydroxyl group, and a carboxylic acid group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The hydroxyl group can be introduced through hydroxylation reactions, and the carboxylic acid group is usually present from the starting amino acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Hydrogen gas with Pd/C.
Substitution: Alcohols or amines in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Removal of the Cbz group to yield the free amine.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The benzyloxycarbonyl group protects the amino group during reactions, preventing unwanted side reactions. The hydroxyl and carboxylic acid groups allow for further functionalization and derivatization .
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)ethylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group.
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: Contains an oxazolidinone ring and is used in peptide synthesis.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid is unique due to its combination of functional groups, which makes it versatile in various chemical reactions and applications. Its structure allows for selective protection and deprotection strategies, making it valuable in complex organic syntheses .
Properties
IUPAC Name |
4-hydroxy-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,19)8-11(12(16)17)15-13(18)20-9-10-6-4-3-5-7-10/h3-7,11,19H,8-9H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMGWLZAYOOPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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